molecular formula C28H20ClFN2O B6019214 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole

Cat. No. B6019214
M. Wt: 454.9 g/mol
InChI Key: JBHFAMYFSWVXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and water transport across epithelial tissues.

Mechanism of Action

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole selectively inhibits the CFTR chloride channel by binding to a specific site on the channel protein. The binding of this compound prevents the opening of the channel pore, leading to decreased chloride ion transport across epithelial tissues. This results in increased airway surface liquid volume and improved mucociliary clearance in CF patients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of the CFTR chloride channel, increased airway surface liquid volume, improved mucociliary clearance, and improved CFTR function in animal models of CF and other diseases involving aberrant CFTR function.

Advantages and Limitations for Lab Experiments

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for the CFTR chloride channel, its ability to improve CFTR function in animal models of CF and other diseases involving aberrant CFTR function, and its potential therapeutic applications in CF and other diseases. However, this compound also has some limitations, including its potential toxicity and the need for further research to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole, including the development of more potent and selective CFTR inhibitors, the optimization of this compound for therapeutic use in CF and other diseases involving aberrant CFTR function, and the investigation of this compound in combination with other therapies for CF and other diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole can be synthesized using a multistep process involving the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-hydroxyphenylacetic acid, followed by a condensation reaction with diphenyl imidazole and subsequent purification steps. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has been extensively researched for its potential therapeutic applications in cystic fibrosis (CF) and other diseases involving aberrant CFTR function. CF is a genetic disorder that affects the lungs, pancreas, and other organs, resulting in the production of thick, sticky mucus that can lead to chronic infections and respiratory failure. CFTR is a key protein involved in the regulation of salt and water transport across epithelial tissues, and mutations in the CFTR gene can lead to defective CFTR function and the development of CF.
This compound has been shown to selectively inhibit the CFTR chloride channel, leading to increased airway surface liquid volume and improved mucociliary clearance in CF patients. This compound has also been shown to improve CFTR function in animal models of CF and other diseases involving aberrant CFTR function, such as secretory diarrhea and polycystic kidney disease.

properties

IUPAC Name

2-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClFN2O/c29-24-12-7-13-25(30)23(24)18-33-22-16-14-21(15-17-22)28-31-26(19-8-3-1-4-9-19)27(32-28)20-10-5-2-6-11-20/h1-17H,18H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHFAMYFSWVXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.